molecular formula C10H13NO2 B023064 N,2-Dimethyl-N-(methoxycarbonyl)aniline CAS No. 104189-18-6

N,2-Dimethyl-N-(methoxycarbonyl)aniline

Katalognummer B023064
CAS-Nummer: 104189-18-6
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: UHLDXJSCYJNYOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2-Dimethyl-N-(methoxycarbonyl)aniline is a chemical compound that belongs to the class of anilines. It is also known as DMC-aniline and is used in various scientific research applications.

Wirkmechanismus

The mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,2-Dimethyl-N-(methoxycarbonyl)aniline. However, it is considered to be non-toxic and non-carcinogenic. It is also stable under normal laboratory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N,2-Dimethyl-N-(methoxycarbonyl)aniline in lab experiments include its low cost, easy availability, and simple synthesis method. However, its limitations include its limited solubility in water and its limited stability under acidic conditions.

Zukünftige Richtungen

There are several future directions for the research on N,2-Dimethyl-N-(methoxycarbonyl)aniline. Some of these include:
1. Synthesis of new derivatives of N,2-Dimethyl-N-(methoxycarbonyl)aniline with improved properties.
2. Investigation of the mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline in various reactions.
3. Development of new applications for N,2-Dimethyl-N-(methoxycarbonyl)aniline in the field of coordination chemistry.
4. Investigation of the biochemical and physiological effects of N,2-Dimethyl-N-(methoxycarbonyl)aniline in living organisms.
5. Synthesis of N,2-Dimethyl-N-(methoxycarbonyl)aniline using green chemistry methods to reduce the environmental impact of its synthesis.
Conclusion:
N,2-Dimethyl-N-(methoxycarbonyl)aniline is a versatile chemical compound with various scientific research applications. Its simple synthesis method, low cost, and easy availability make it a popular choice in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, there is a need to explore new applications for N,2-Dimethyl-N-(methoxycarbonyl)aniline and to develop new derivatives with improved properties.

Synthesemethoden

The synthesis of N,2-Dimethyl-N-(methoxycarbonyl)aniline involves the reaction between aniline and dimethyl carbonate in the presence of a catalyst. The reaction takes place at a temperature of 80-120°C and the yield of the product is around 80-85%. This method is simple, efficient, and cost-effective.

Wissenschaftliche Forschungsanwendungen

N,2-Dimethyl-N-(methoxycarbonyl)aniline has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of other anilines and heterocycles. Additionally, it is used as a ligand in coordination chemistry.

Eigenschaften

CAS-Nummer

104189-18-6

Produktname

N,2-Dimethyl-N-(methoxycarbonyl)aniline

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

methyl N-methyl-N-(2-methylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3

InChI-Schlüssel

UHLDXJSCYJNYOF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(C)C(=O)OC

Kanonische SMILES

CC1=CC=CC=C1N(C)C(=O)OC

Synonyme

Carbamic acid, methyl(2-methylphenyl)-, methyl ester (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.